molecular formula C16H16F2N4OS B2464823 N-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1171761-07-1

N-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2464823
CAS RN: 1171761-07-1
M. Wt: 350.39
InChI Key: MRJPBYGGRCERHT-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetamide, also known as DFP-10825, is a novel small molecule drug that has shown potential in the treatment of various diseases. It is a thioacetamide derivative that belongs to the class of pyrimidine-based compounds. DFP-10825 has been extensively studied for its pharmacological properties, and

Scientific Research Applications

Crystal Structures and Synthesis

  • Studies on compounds with related structures, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have revealed insights into their crystal structures, demonstrating folded conformations and intramolecular hydrogen bonding stabilizing these conformations. This structural information is crucial for understanding the chemical behavior and potential applications in materials science or as precursors in further synthetic pathways (Subasri et al., 2016).

  • The synthesis of classical antifolates incorporating pyrimidine moieties highlights the potential of similar compounds in medicinal chemistry for antitumor applications. This demonstrates the versatility of the pyrimidine scaffold in drug development, particularly in targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee et al., 2005).

Heterocyclic Synthesis and Applications

  • Research on heterocyclic derivatives of guanidine and related compounds has provided valuable insights into the synthesis of novel heterocycles. These findings can inform the development of new compounds with potential applications in medicinal chemistry and beyond, showcasing the importance of heterocyclic chemistry in discovering new therapeutic agents (Banfield et al., 1987).

  • The exploration of activated nitriles for the synthesis of polyfunctionally substituted heterocycles reveals the potential for creating diverse chemical entities. Such methodologies can be applied to synthesize compounds with various biological activities, highlighting the versatility of nitrile chemistry in organic synthesis and drug discovery efforts (Elian et al., 2014).

Antimicrobial and Antitumor Activity

  • Studies on new heterocycles incorporating antipyrine moiety and their antimicrobial activity point to the potential of such compounds in developing new antimicrobial agents. This suggests that similar compounds could be explored for their antimicrobial properties, contributing to the fight against resistant microbial strains (Bondock et al., 2008).

  • The design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates highlight their potential as DHFR inhibitors and antitumor agents. This research underscores the therapeutic potential of pyrimidine derivatives in cancer treatment, suggesting areas for further exploration in the development of anticancer therapies (Gangjee et al., 2007).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N4OS/c17-11-3-4-13(12(18)7-11)21-15(23)9-24-16-8-14(19-10-20-16)22-5-1-2-6-22/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJPBYGGRCERHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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